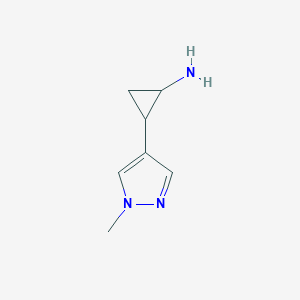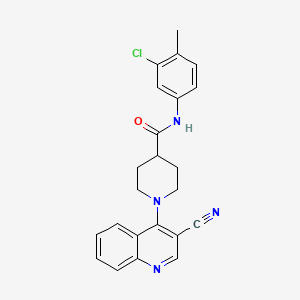
N-(4-Bromophenyl)-4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Bromophenyl)-4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonamide is a useful research compound. Its molecular formula is C18H11BrClF3N2O3S and its molecular weight is 507.71. The purity is usually 95%.
BenchChem offers high-quality N-(4-Bromophenyl)-4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-Bromophenyl)-4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis and Photophysical Properties : Zinc(II) phthalocyanine derivatives with benzenesulfonamide substituents have been synthesized and characterized. Their photophysical and photochemical properties suggest potential use in photocatalytic applications (Öncül, Öztürk, & Pişkin, 2021).
Molecular Structure Studies : The molecular structures of various sulfonamide compounds, including those related to benzenesulfonamides, have been determined. This provides valuable information for understanding their potential applications in various fields (Balu & Gopalan, 2013).
Potential Therapeutic Applications
Anticancer Properties : Some benzenesulfonamide derivatives have shown promise as anticancer agents. They've been tested for their efficacy against various cancer cell lines, indicating potential for development into therapeutic agents (Sławiński, Żołnowska, Orlewska, Chojnacki, 2012).
Enzyme Inhibition : Sulfonamide derivatives have been evaluated as inhibitors of human carbonic anhydrases, which are enzymes involved in various physiological processes. This suggests potential applications in treating diseases related to these enzymes (Balandis et al., 2020).
Photodynamic Therapy
- Photosensitizer for Cancer Treatment : Zinc(II) phthalocyanine substituted with benzenesulfonamide units has been studied for its potential as a photosensitizer in photodynamic therapy, an alternative therapy for cancer treatment. Its solubility, fluorescence, and oxygen production make it a suitable candidate for this purpose (Öncül, Öztürk, & Pişkin, 2022).
Other Applications
Antimicrobial Activity : Some benzenesulfonamide derivatives exhibit significant antimicrobial activity, suggesting potential applications in developing new antibiotics or antifungal agents (Ranganatha et al., 2018).
Inhibitors of Phospholipase A₂ : N-(trifluoromethyl-2-pyridinyl)arenesulfonamides have been synthesized as inhibitors of secretory phospholipase A₂, an enzyme involved in various inflammatory processes. This indicates potential for developing anti-inflammatory agents (Nakayama, Morita, Kimura, Ishihara, Akiba, Uenishi, 2011).
Propiedades
IUPAC Name |
N-(4-bromophenyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrClF3N2O3S/c19-12-1-3-13(4-2-12)25-29(26,27)15-7-5-14(6-8-15)28-17-16(20)9-11(10-24-17)18(21,22)23/h1-10,25H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGPKLZQFRHQQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrClF3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

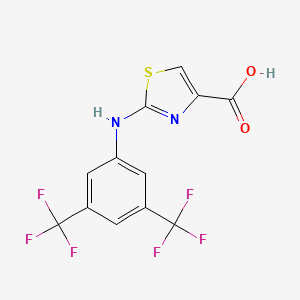
![5-amino-2-[(3,4,5-trimethoxyphenyl)carbonyl]-1,2-oxazol-3(2H)-one](/img/structure/B2590148.png)

![2-Chloro-N-[1-(3-methoxy-1,2-thiazol-5-yl)ethyl]acetamide](/img/structure/B2590150.png)

![6-Tert-butyl-2-[1-(2-chlorobenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2590154.png)
![2-(3-Chloro-4-hydroxyphenyl)-2-[(3-fluoro-5-methylphenyl)amino]acetamide](/img/structure/B2590155.png)
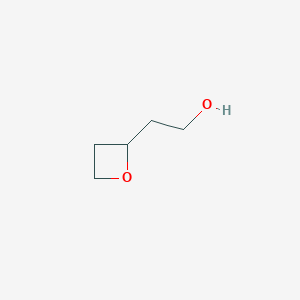
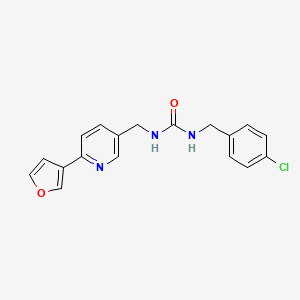
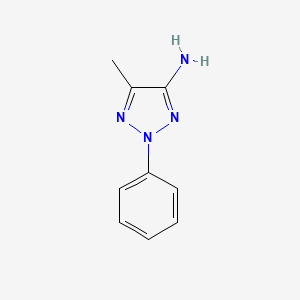
![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2590163.png)

